2-{[5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
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Description
2-{[5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a useful research compound. Its molecular formula is C26H22BrN3O4S and its molecular weight is 552.44. The purity is usually 95%.
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Biological Activity
The compound 2-{[5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a member of the triazole family, which has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with various alkylating agents. A notable method includes S-alkylation in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction to yield the desired product . The following table summarizes the key synthetic steps:
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | Alkaline medium with 2-bromo-1-phenylethanone | Intermediate |
2 | Intermediate | Reduction | This compound |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains. A study reported that certain triazolethiones demonstrated antibacterial effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 50 µg/mL .
Anticancer Properties
Triazole compounds are also being investigated for their anticancer potential. In vitro studies have demonstrated that related triazole derivatives can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer). For example, a derivative showed an IC50 value of 6.2 µM against HCT116 cells . This suggests that the compound may possess similar anticancer properties.
The biological activity of triazoles is often attributed to their ability to interfere with cellular processes. For instance, they may inhibit enzymes involved in nucleic acid synthesis or disrupt cellular signaling pathways. The presence of the sulfanyl group in our compound could enhance its interaction with biological targets, potentially increasing its efficacy.
Case Studies
Several case studies highlight the biological relevance of triazole compounds:
- Antiviral Activity : A study explored the antiviral potential of triazole derivatives against influenza virus. The compounds exhibited significant inhibition of viral replication in vitro.
- Antioxidant Effects : Another investigation assessed the antioxidant activity of triazole derivatives using DPPH radical scavenging assays. Compounds demonstrated a high degree of radical scavenging activity compared to standard antioxidants.
- Enzyme Inhibition : Research has shown that triazoles can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN3O4S/c1-2-32-21-10-8-20(9-11-21)30-25(17-3-6-19(27)7-4-17)28-29-26(30)35-16-22(31)18-5-12-23-24(15-18)34-14-13-33-23/h3-12,15H,2,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWNBPLSEHKOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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